![molecular formula C14H21N5O3Si B601552 4-Dimethylsilyl Entecavir CAS No. 870614-82-7](/img/structure/B601552.png)
4-Dimethylsilyl Entecavir
Overview
Description
Synthesis Analysis
4-Dimethylsilyl Entecavir is synthesized through a multi-step process that involves modifying the entecavir compound with a chemical group known as a dimethylsilyl group. A practical synthetic route for pilot production of entecavir has been described, which is safe, robust, and scalable to kilogram scale .
Molecular Structure Analysis
The molecular formula of 4-Dimethylsilyl Entecavir is C14H21N5O3Si . The chemical structure of 4-Dimethylsilyl Entecavir has been characterized using various techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The synthesis of 4-Dimethylsilyl Entecavir involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .
Scientific Research Applications
Oncology Applications
Entecavir has been reviewed for its potential applications in oncology. As a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase, it may have implications in the treatment of liver cancer associated with chronic HBV infections .
Antiviral Drug Mechanisms
The mechanisms of action of antiviral drugs like Entecavir are significant in the broader field of virology and pharmacology. Understanding how these drugs prevent viral replication can lead to the development of new therapies for various viral infections .
Prevention of Viral Diseases
Research into the prevention of viral diseases includes studying compounds like Entecavir and their effectiveness in prophylactic treatments or post-exposure scenarios .
Airborne Transmission Characteristics
While not directly related to 4-Dimethylsilyl Entecavir, understanding the characteristics of airborne transmission of viruses can inform the development of antiviral strategies where such compounds may be used .
Mechanism of Action
Target of Action
The primary target of 4-Dimethylsilyl Entecavir is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it an effective target for antiviral drugs .
Mode of Action
4-Dimethylsilyl Entecavir is a guanosine nucleoside analogue . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Biochemical Pathways
The inhibition of the HBV polymerase by 4-Dimethylsilyl Entecavir disrupts the viral replication process, leading to a decrease in the production of new virus particles . This results in a reduction of the viral load in the body, helping to alleviate the symptoms of hepatitis B infection .
Pharmacokinetics
It is known that renal impairment can lead to increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of less than 50 ml/min .
Result of Action
The inhibition of HBV replication by 4-Dimethylsilyl Entecavir can lead to a decrease in the viral load in the body, which may help to alleviate the symptoms of hepatitis B infection .
Action Environment
The efficacy and stability of 4-Dimethylsilyl Entecavir can be influenced by various environmental factors. For instance, the presence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Additionally, the drug’s effectiveness may be affected by the patient’s renal function, as renal impairment can lead to increased accumulation of the drug .
properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHZIARQYIUCOF-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylsilyl Entecavir | |
CAS RN |
870614-82-7 | |
Record name | 4-Dimethylsilyl entecavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DIMETHYLSILYL ENTECAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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